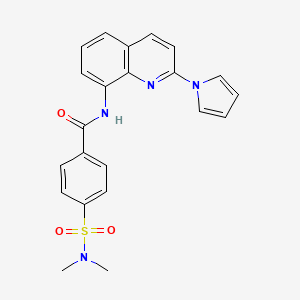

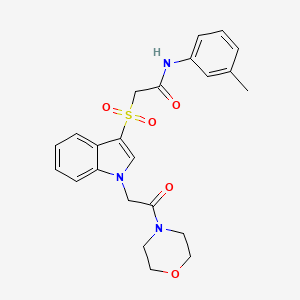

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as PTOS or POS, is a chemical compound that has drawn significant attention in scientific research due to its unique properties. PTOS is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. In

Applications De Recherche Scientifique

Synthesis and Modification for Biological Activity

Researchers have developed methods for synthesizing new derivatives of 1,2,4-oxadiazoles, including structures similar to 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole. These efforts aim at enhancing biological activities and exploring the compounds' potential in medicinal chemistry. For instance, Tyrkov (2006) synthesized modified aza heterocycles based on 1,2,4-oxadiazoles that react with various reagents to produce derivatives with potential biological activities (Tyrkov, 2006).

Antimicrobial and Antiviral Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, causing rice bacterial leaf blight. Shi et al. (2015) demonstrated that certain derivatives exhibited better antibacterial activity than commercial agents, hinting at their potential use in agricultural settings to combat plant diseases (Shi et al., 2015).

Corrosion Inhibition

The derivatives of 1,2,4-oxadiazole have also been studied for their corrosion inhibition properties. Ammal et al. (2018) assessed the ability of 1,2,4-oxadiazole derivatives to inhibit mild steel corrosion in sulfuric acid, indicating the compound's utility in industrial applications for protecting metals against corrosion (Ammal et al., 2018).

Biological Evaluation and Molecular Docking Studies

Khalid et al. (2016) synthesized and biologically evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, revealing their inhibitory activity against enzymes like butyrylcholinesterase. These studies highlight the compound's potential in developing treatments for diseases where enzyme inhibition is beneficial (Khalid et al., 2016).

Potential Antitubercular Agents

Docking simulations and studies on newly synthesized derivatives of benzene sulfonamide pyrazole oxadiazole have explored their antimicrobial and antitubercular potentials. Shingare et al. (2022) conducted molecular docking studies to understand the mode of inhibition against Mycobacterium tuberculosis, indicating these compounds' promise as antitubercular agents (Shingare et al., 2022).

Propriétés

IUPAC Name |

5-(benzenesulfonylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)16-17-15(21-18-16)11-22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIMQEYJNLHJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

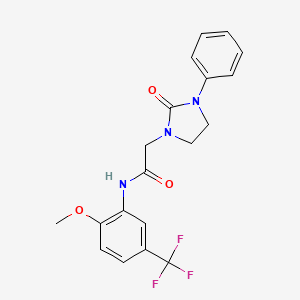

![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)

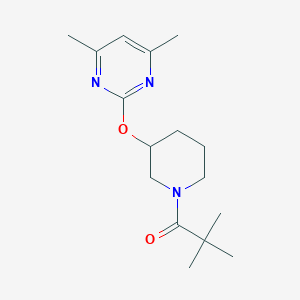

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2590859.png)

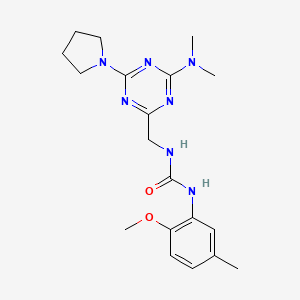

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

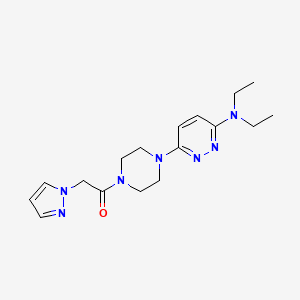

![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)

![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)